CCR5 Antagonist Activity
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone exhibits moderate antagonist activity at the human CCR5 receptor with an IC50 of 7.80 µM, as measured in a calcium mobilization assay in MOLT4 cells [1]. While this potency is not nanomolar, its distinct chemotype compared to classic CCR5 antagonists (e.g., maraviroc) may offer a different binding mode or resistance profile. Its inactivity against HIV-1 in a separate antiviral assay (IC50 > 2.5 µM) further distinguishes its profile, suggesting that CCR5 antagonism alone is insufficient for antiviral efficacy . This dual activity profile is crucial for researchers studying the disconnect between receptor binding and functional antiviral outcomes.
| Evidence Dimension | CCR5 Antagonism (Calcium Mobilization) |
|---|---|
| Target Compound Data | IC50 = 7.80 µM (7800 nM) |
| Comparator Or Baseline | Baseline: Untreated control (0% inhibition); Positive control for assay not specified. |
| Quantified Difference | 7800 nM vs. baseline |
| Conditions | Human CCR5 expressed in MOLT4 cells; CCL5-induced calcium mobilization; 1 hr incubation; Fluor-4 dye. |
Why This Matters
This quantitative data enables researchers to benchmark this compound against other CCR5 antagonists in their assays, crucial for selecting the appropriate tool for studies on HIV entry, inflammation, or receptor pharmacology.
- [1] BindingDB. (n.d.). BDBM50351145 (CHEMBL1817910). Affinity Data: IC50 = 7.80E+3 nM for human CCR5. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351145 View Source
